molecular formula C7H11FN2 B8676295 2-Amino-2-(fluoromethyl)-4-methylpent-4-enenitrile CAS No. 82212-65-5

2-Amino-2-(fluoromethyl)-4-methylpent-4-enenitrile

Cat. No. B8676295
CAS RN: 82212-65-5
M. Wt: 142.17 g/mol
InChI Key: DOIQRIXOTUGHAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04405530

Procedure details

In a 10 l reactor, filled with nitrogen, about 100 ml of a solution of methallyl chloride (453 g, 490 ml, 5.0 mol) in dry tetrahydrofuran (THF) (4 l) is added to a stirred suspension of magnesium turnings (486 g, 20 mol) in tetrahydrofuran (THF) (1 l), previously activated by 2 ml of methyl iodide. The mixture is heated until Grignard formation starts. The reaction mixture is cooled with ice, and methallyl chloride solution is added at such a rate that the internal temperature does not exceed 50° C. After the reaction mixture is stirred overnight at room temperature, the Grignard reagent is separated from the excess of magnesium, transferred to a 20 l reactor, and cooled to -40° C. A solution of fluoroacetonitrile (276 g, 253 ml, 4.68 mol) in THF (1 l) is added slowly (within about 15 minutes), maintaining the internal temperature between -40° and -35° C. Stirring is continued for 30 minutes, at -40° C. The mixture is cooled to -60° C., and a water/THF mixture (300 ml, 1:1) is slowly added. A solution of ammonium chloride (795 g) and sodium cyanide (490 g) in water (7.5 l), previously cooled with ice, is added rapidly and the dry ice is removed. The mixture is stirred for 1 hour at an internal temperature between 0° C. and room temperature. The mixture is saturated with sodium chloride (about 2 kg), the organic layer is separated, and the aqueous phase is extracted twice with ether (2×3 l). The ether phase is dried (Na2SO4) and evaporated to give a dark oil (687 g) which is dissolved in ether (5 l) and extracted carefully with 10% hydrochloric acid (4×650 ml). The combined aqueous phases are cooled with ice and made basic with concentrated ammonia. The oil which separates is dissolved in diethyl ether (2.5 l), and the aqueous layer is extracted with diethyl ether (2×2 l). The combined ether extracts are dried (Na2SO4) and evaporated to afford the crude title compound as a dark oil (488 g).
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
490 mL
Type
reactant
Reaction Step Two
Quantity
4 L
Type
solvent
Reaction Step Two
Quantity
486 g
Type
reactant
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
253 mL
Type
reactant
Reaction Step Six
Name
Quantity
1 L
Type
solvent
Reaction Step Six
Quantity
795 g
Type
reactant
Reaction Step Seven
Quantity
490 g
Type
reactant
Reaction Step Seven
Name
Quantity
7.5 L
Type
solvent
Reaction Step Seven
Name

Identifiers

REACTION_CXSMILES
[CH2:1](Cl)[C:2](=[CH2:4])[CH3:3].[Mg].CI.[F:9][CH2:10][C:11]#[N:12].[Cl-].[NH4+:14].[C-:15]#N.[Na+]>O1CCCC1.O.O.O1CCCC1>[F:9][CH2:10][C:11]([NH2:12])([CH2:1][C:2]([CH3:3])=[CH2:4])[C:15]#[N:14] |f:4.5,6.7,10.11|

Inputs

Step One
Name
Quantity
300 mL
Type
solvent
Smiles
O.O1CCCC1
Step Two
Name
solution
Quantity
100 mL
Type
reactant
Smiles
Name
Quantity
490 mL
Type
reactant
Smiles
C(C(C)=C)Cl
Name
Quantity
4 L
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
486 g
Type
reactant
Smiles
[Mg]
Name
Quantity
1 L
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
2 mL
Type
reactant
Smiles
CI
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)=C)Cl
Step Six
Name
Quantity
253 mL
Type
reactant
Smiles
FCC#N
Name
Quantity
1 L
Type
solvent
Smiles
O1CCCC1
Step Seven
Name
Quantity
795 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
490 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
7.5 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After the reaction mixture is stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated until Grignard formation
ADDITION
Type
ADDITION
Details
is added at such a rate that the internal temperature
CUSTOM
Type
CUSTOM
Details
does not exceed 50° C
CUSTOM
Type
CUSTOM
Details
the Grignard reagent is separated from the excess of magnesium
CUSTOM
Type
CUSTOM
Details
transferred to a 20 l reactor
TEMPERATURE
Type
TEMPERATURE
Details
cooled to -40° C
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the internal temperature between -40° and -35° C
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
is continued for 30 minutes, at -40° C
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to -60° C.
ADDITION
Type
ADDITION
Details
is added rapidly
CUSTOM
Type
CUSTOM
Details
the dry ice is removed
STIRRING
Type
STIRRING
Details
The mixture is stirred for 1 hour at an internal temperature between 0° C. and room temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the organic layer is separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted twice with ether (2×3 l)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether phase is dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FCC(C#N)(CC(=C)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 687 g
YIELD: CALCULATEDPERCENTYIELD 103.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.